molecular formula C9H9NO3 B13330894 3-(4-Aminophenyl)-2-hydroxyacrylicacid

3-(4-Aminophenyl)-2-hydroxyacrylicacid

Cat. No.: B13330894
M. Wt: 179.17 g/mol
InChI Key: IIQAZLQNXDNISW-YVMONPNESA-N
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Description

3-(4-Aminophenyl)-2-hydroxyacrylic acid is an aromatic acrylic acid derivative characterized by a hydroxyl group at the β-position of the acrylic acid backbone and a para-aminophenyl substituent. This compound has been identified in natural sources such as Aconitum tanguticum, a Tibetan medicinal plant, where it is isolated alongside other bioactive phenolic acids and alkaloids . Synthetic routes to this compound often involve condensation reactions, such as those between glucose derivatives and aminophenyl-thioquinazolinones, followed by acetylation or other functional group modifications .

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

(Z)-3-(4-aminophenyl)-2-hydroxyprop-2-enoic acid

InChI

InChI=1S/C9H9NO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-5,11H,10H2,(H,12,13)/b8-5-

InChI Key

IIQAZLQNXDNISW-YVMONPNESA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C(=O)O)\O)N

Canonical SMILES

C1=CC(=CC=C1C=C(C(=O)O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)-2-hydroxyacrylicacid typically involves the reaction of 4-aminophenyl derivatives with hydroxyacrylic acid precursors. One common method involves the amidation reaction of p-nitroaniline with an acylating agent, followed by catalytic hydrogenation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)-2-hydroxyacrylicacid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

3-(4-Aminophenyl)-2-hydroxyacrylicacid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)-2-hydroxyacrylicacid involves its interaction with specific molecular targets. For instance, it can bind to enzymes and alter their activity, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in π-π interactions plays a crucial role in its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The following table summarizes key structural analogs of 3-(4-aminophenyl)-2-hydroxyacrylic acid, highlighting differences in functional groups and their implications:

Compound Name Key Functional Groups Structural Differences Biological/Physicochemical Impact References
3-(4-Aminophenyl)acrylic acid Acrylic acid, para-aminophenyl Lacks β-hydroxyl group Reduced hydrogen bonding capacity; lower polarity compared to target compound
(Z)-2-Hydroxy-3-(4-methoxyphenyl)acrylic acid β-Hydroxyl, para-methoxyphenyl Methoxy instead of amino group on phenyl ring Methoxy is electron-donating, altering electronic properties; reduced basicity
2-Cyano-3-(4-ethoxyphenyl)acrylic acid Cyano group, para-ethoxyphenyl Cyano (electron-withdrawing) and ethoxy substituents Increased electrophilicity; ethoxy enhances lipophilicity
3-(4-Aminophenyl)-2-oxopropanoic acid β-Ketone, para-aminophenyl Oxo group replaces hydroxyl Keto-enol tautomerism possible; reduced acidity compared to hydroxyl analog
(S)-3-(4-Aminophenyl)-2-methoxypropanoic acid Methoxy at β-position, para-aminophenyl Methoxy instead of hydroxyl on propanoic acid chain Lower acidity; increased steric hindrance
3-(4-Aminophenyl)propionic acid Propionic acid backbone, para-aminophenyl Saturated three-carbon chain (no double bond) Reduced conjugation and rigidity; altered pharmacokinetics

Physicochemical Properties

  • Acidity: The β-hydroxyl group increases acidity (pKa ~3–4) relative to methoxy or ketone-substituted analogs. For example, 3-(4-Aminophenyl)-2-oxopropanoic acid (pKa ~4–5) is less acidic due to the electron-withdrawing ketone .
  • Thermal Stability : Derivatives with acetylated hydroxyls (e.g., tetra-O-acetyl-glucose conjugates) exhibit higher thermal stability, as seen in acetylation products of related compounds .

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